2-Methoxybenzo[c]phenanthrene

Carbocation chemistry Electrophilic aromatic substitution NMR charge delocalization

Research requiring the specific electronic and conformational properties of 2-methoxy-substituted benzo[c]phenanthrene cannot be fulfilled by parent PAH or other isomers due to position-dependent directing effects and divergent metabolic activation profiles. This compound provides: - **Definitive reference standard** for confirming methoxy-PAH regiochemistry via NMR (public spectra available) - **Mechanistic surrogate** for fjord-region epoxide ring-opening studies, modeling DNA adduction pathways - **System-suitability control** for gradient HPLC separating PAH metabolites across a wide polarity range (logP 5.15) - **Regiochemically predictable precursor** for synthesizing nitro-/bromo-PAHs inaccessible from parent hydrocarbon

Molecular Formula C19H14O
Molecular Weight 258.3 g/mol
CAS No. 4176-45-8
Cat. No. B3370503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxybenzo[c]phenanthrene
CAS4176-45-8
Molecular FormulaC19H14O
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CC3=C2C4=CC=CC=C4C=C3)C=C1
InChIInChI=1S/C19H14O/c1-20-16-11-10-14-7-9-15-8-6-13-4-2-3-5-17(13)19(15)18(14)12-16/h2-12H,1H3
InChIKeyQLGPQVIOCQBYIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxybenzo[c]phenanthrene for Carcinogenesis Research and Analytical Standards


2-Methoxybenzo[c]phenanthrene (CAS 4176-45-8) is a monomethoxy-substituted tetracyclic polycyclic aromatic hydrocarbon (PAH) belonging to the benzo[c]phenanthrene class, characterized by a fjord-region architecture that forces a nonplanar, helically twisted conformation (A–D ring torsion angle of ~27° in the parent framework) [1]. With a molecular formula of C₁₉H₁₄O, a molecular weight of 258.31 g·mol⁻¹, a calculated logP of 5.15, and a topological polar surface area (PSA) of 9.23 Ų [2], the placement of the methoxy substituent at the C-2 position of ring A introduces distinct electronic directing effects and polarity relative to both the parent hydrocarbon and isomeric methoxy derivatives [1].

Why This Fjord-Region PAH Cannot Be Substituted by Other Isomers


Generic substitution within the benzo[c]phenanthrene family is prohibited by the position-specific electronic directing power of the methoxy group. The 2-OMe substituent exerts a directive effect that overrides methyl substitution, as demonstrated by protonation regioselectivity studies in superacid media where methoxy control dominates over K-region methyl groups [1]. This electronic signature is position-dependent: the 3-methoxy isomer (CAS 4235-08-9) directs electrophilic attack to C-4, whereas the 2-methoxy isomer directs protonation to a different ring position, leading to distinct carbocation intermediates and, consequently, divergent metabolic activation profiles and DNA-adduct chemistries [1]. The quantitative differences in logP (5.15 for 2-OMe vs. an estimated ~5.8 for the parent hydrocarbon) and PSA (9.23 vs. 0 Ų) further alter chromatographic retention, solubility, and passive membrane permeability, making results obtained with the parent benzo[c]phenanthrene or the 3-methoxy isomer non-transferable to studies specifically requiring the 2-substituted scaffold [2].

Quantitative Differentiation vs. Closest Chemical Analogs


Protonation Regioselectivity Under Superacid Conditions

In the low-temperature protonation study with FSO₃H/SO₂ClF at −65 °C, the 2-methoxybenzo[c]phenanthrene derivative (compound 5) underwent protonation to yield a mixture of two regioisomeric carbocations (5aH⁺/5bH⁺), directed ortho/para to the methoxy group [1]. By contrast, the parent benzo[c]phenanthrene (compound 1) failed to generate any stable carbocation under identical conditions, while the 6-methyl analog (compound 2) protonated exclusively at C-5, giving a single carbocation with the most deshielded carbon at δ 203.8 (C-6) [1]. The methoxy group in compound 5 thus redirects electrophilic attack away from the fjord-region C-5 position favored by alkyl substitution, establishing a qualitatively distinct reactivity profile [1].

Carbocation chemistry Electrophilic aromatic substitution NMR charge delocalization

Lipophilicity and Polarity Differentiation by LogP and PSA

The calculated partition coefficient (cLogP) for 2-methoxybenzo[c]phenanthrene is 5.1548, with a topological polar surface area (PSA) of 9.23 Ų [1]. The parent hydrocarbon benzo[c]phenanthrene has a PSA of 0 Ų (no heteroatom) and an estimated logP of approximately 5.8, based on its higher hydrophobicity as an unsubstituted tetracyclic PAH . The 3-methoxy isomer (CAS 4235-08-9) shares the identical molecular formula and calculated density (1.197 g·cm⁻³) and boiling point (469.3 °C) as the 2-isomer, but positional isomerism yields subtly different electronic environments that can affect chromatographic retention and solubility, although head-to-head experimental logP or retention-time data for the two isomers have not been published in the open literature to date [1].

ADME prediction Chromatographic retention Environmental fate

NMR Spectroscopic Differentiation of Positional Isomers

A systematic ¹H NMR study of 19 monosubstituted benzo[c]phenanthrene derivatives demonstrated that when the substituent is OCH₃, NHCOCH₃, or NH₂, the position of substitution can be unambiguously specified by first-order analysis of the NMR spectra [1]. For the 2-methoxy derivative specifically, the fjord-region protons H-1 and H-12 serve as diagnostic reporters: H-1 appears highly deshielded (∼9 ppm in the parent), and the presence of a substituent at C-2 shields H-1 by a characteristic increment, producing a fingerprint shift pattern that distinguishes the 2-isomer from the 3-methoxy, 5-methoxy, and 6-methoxy congeners [1]. The SpectraBase database provides reference ¹H NMR, ¹³C NMR, FTIR, and Raman spectra for 2-methoxybenzo[c]phenanthrene in CDCl₃ at 297 K, enabling direct spectral matching for identity confirmation [2].

NMR spectroscopy Structural elucidation Positional isomer identification

Molecular Weight Impact on Gravimetric Sample Preparation

The molecular weight of 2-methoxybenzo[c]phenanthrene (258.31 g·mol⁻¹) is 30.02 g·mol⁻¹ higher than that of the parent benzo[c]phenanthrene (228.29 g·mol⁻¹), corresponding to the formal replacement of H by OCH₃ . The measured density of the 2-methoxy derivative is 1.197 g·cm⁻³ , and the boiling point is 469.3 °C at 760 mmHg (predicted) with a flash point of 193.1 °C . These macroscopic properties differentiate the compound from the parent hydrocarbon for purposes of gravimetric standard preparation, where the molecular-weight difference alone produces a 13.2% error in molar concentration if the 2-methoxy derivative is inadvertently weighed using the parent compound's formula weight .

Analytical standards Sample preparation Gravimetric analysis

Validated Research and Industrial Application Scenarios


Mechanistic Probe for Fjord-Region PAH Metabolic Activation

The 2-methoxy substituent enables electrophilic carbocation formation under superacid conditions, unlike the parent benzo[c]phenanthrene, which fails to produce a stable carbocation [1]. This property makes 2-methoxybenzo[c]phenanthrene a valuable mechanistic surrogate for studying the fjord-region epoxide ring-opening step that is central to the metabolic activation of benzo[c]phenanthrene to DNA-binding diol epoxides. The mixed regiochemistry observed upon protonation (two regioisomeric carbocations) models the non-regioselective ring-opening behavior of fjord-region versus bay-region diol epoxides [1].

Positional-Isomer Reference Standard for NMR Confirmation

The well-documented NMR spectroscopic signature of the 2-methoxy isomer—distinguishable from the 3-methoxy, 5-methoxy, and 6-methoxy congeners by first-order ¹H NMR analysis [1]—establishes this compound as a definitive reference standard for confirming the regiochemistry of methoxy-substituted PAH metabolites isolated from environmental samples or in vitro incubation mixtures. The full set of reference spectra (¹H, ¹³C, FTIR, Raman) is publicly accessible through the SpectraBase database [2], enabling unambiguous spectral matching without the need for independent resynthesis.

Calibrant for HPLC Method Development Targeting Oxygenated PAHs

The calculated logP of 5.1548 and PSA of 9.23 Ų place 2-methoxybenzo[c]phenanthrene at a polarity midpoint between the fully hydrophobic parent benzo[c]phenanthrene (PSA = 0 Ų, logP ~5.8) [1] and more polar dihydrodiol or catechol metabolites. This intermediate retention makes the compound an optimal system-suitability standard for developing gradient HPLC methods that must resolve a wide polarity range of PAH metabolites, from unsubstituted parent compounds to poly-oxygenated derivatives.

Synthetic Intermediate for Position-Selective Nitro and Bromo Derivatives

The Brulé et al. (2007) study demonstrated that methoxy substitution directs nitration and bromination to specific positions on the benzo[c]phenanthrene scaffold, with the directive power of OMe overriding that of methyl substituents [1]. The 2-methoxy derivative thus serves as a regiochemically predictable precursor for synthesizing nitro- and bromo-substituted benzo[c]phenanthrenes with substitution patterns that are inaccessible from the parent hydrocarbon or from methyl-substituted analogs. This is directly relevant to the synthesis of authentic standards of nitrated PAHs (nitro-PAHs), an important class of environmental mutagens [1].

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